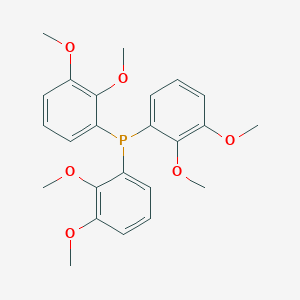

Tris(2,3-dimethoxyphenyl)phosphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58760-37-5 |

|---|---|

Molecular Formula |

C24H27O6P |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

tris(2,3-dimethoxyphenyl)phosphane |

InChI |

InChI=1S/C24H27O6P/c1-25-16-10-7-13-19(22(16)28-4)31(20-14-8-11-17(26-2)23(20)29-5)21-15-9-12-18(27-3)24(21)30-6/h7-15H,1-6H3 |

InChI Key |

PADOFXALCIVUFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)P(C2=CC=CC(=C2OC)OC)C3=CC=CC(=C3OC)OC)OC |

Origin of Product |

United States |

Significance of Tertiary Phosphanes in Organometallic Chemistry and Catalysis

Tertiary phosphanes are a crucial class of ligands in organometallic chemistry and homogeneous catalysis. tcichemicals.comrsc.org Their ability to form stable complexes with a variety of transition metals is fundamental to their utility. tcichemicals.comtcichemicals.com The electronic and steric properties of these phosphane ligands can be finely tuned by modifying the substituents on the phosphorus atom, thereby controlling the reactivity and selectivity of the resulting metal complexes. tcichemicals.comtcichemicals.com

Generally, phosphane ligands with high electron density enhance the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles. tcichemicals.comtcichemicals.com Conversely, bulky phosphanes can promote reductive elimination, another critical step. tcichemicals.comtcichemicals.com This interplay of electronic and steric effects allows for the rational design of catalysts for specific applications, including cross-coupling reactions, hydrogenations, and hydroformylations. tcichemicals.comthieme-connect.comthieme-connect.com

Overview of Aryl Substituent Effects on Phosphane Properties and Reactivity

The properties and reactivity of triarylphosphanes are profoundly influenced by the nature and position of substituents on the aryl rings. manchester.ac.uk Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the phosphorus atom. nih.gov This enhanced electron-donating ability, or nucleophilicity, makes the phosphane a stronger Lewis base and a more effective ligand for stabilizing electron-deficient metal centers. nih.govbeilstein-journals.org

The position of these substituents also dictates the steric bulk of the phosphane. manchester.ac.uk Ortho-substituents, for instance, create a more sterically hindered environment around the phosphorus atom, which can influence the coordination geometry of the metal complex and the accessibility of substrates to the catalytic center. manchester.ac.uk This steric hindrance can be quantified using parameters like the Tolman cone angle. tcichemicals.compsu.edu The strategic placement of substituents allows for the creation of phosphanes with tailored electronic and steric profiles, leading to improved catalytic performance. psu.eduacs.org

Contextualizing Tris 2,3 Dimethoxyphenyl Phosphane Within the Landscape of Electron Rich Phosphanes

Derivatization Strategies for Functionalized this compound Ligands

The phosphorus center in this compound is susceptible to various chemical transformations, allowing for the synthesis of functionalized derivatives such as phosphine (B1218219) oxides and sulfides. These derivatives can exhibit unique properties and reactivity.

The oxidation and sulfidation of phosphines are fundamental reactions in organophosphorus chemistry.

The synthesis of this compound oxide can be achieved through oxidation of the parent phosphine. Common oxidizing agents include hydrogen peroxide (H₂O₂), which typically provides clean conversion to the corresponding phosphine oxide. rsc.org Air oxidation is also a possibility, especially for electron-rich phosphines, and can be facilitated by adsorption on activated carbon. nih.govacs.org For the related tris(2,4,6-trimethoxyphenyl)phosphine, oxidation with water in refluxing acetone (B3395972) has been reported to yield the phosphine oxide. capes.gov.br

The synthesis of this compound sulfide (B99878) involves the reaction of the phosphine with elemental sulfur (S₈). This reaction is generally efficient and can be carried out by simply mixing the phosphine and sulfur in a suitable solvent at room temperature. mdpi.com The reaction is often rapid and exothermic. mdpi.com

Tertiary phosphine oxides (R₃PO) are tetrahedral compounds with a polar P-O bond. wikipedia.org The formation of the phosphine oxide from the phosphine is a common process, sometimes occurring undesirably upon exposure to air. wikipedia.org

The reactivity of phosphine oxides is dominated by the stability of the P=O bond. A significant reaction of phosphine oxides is their reduction back to the parent phosphine. This transformation is important for recycling phosphine ligands used in stoichiometric reactions like the Wittig or Mitsunobu reactions. Various reducing agents can be employed, including silanes such as polymethylhydrosiloxane (B1170920) (PMHS) mdpi.com and hexachlorodisilane (B81481) (Si₂Cl₆) in the presence of an activating agent like oxalyl chloride. nih.gov

Phosphine oxides can also act as catalysts themselves in certain reactions, such as the chlorination of alcohols under Appel-type conditions. rsc.org

The conversion of a phosphine sulfide back to the parent phosphine is known as desulfurization. This can be achieved using various reagents. One method involves the use of a super silyl (B83357) hydride, such as tris(trimethylsilyl)silane (B43935) (TTMSS), under radical conditions. nih.gov

The sulfur atom in a phosphine sulfide can also be transferred to other species. For instance, the reaction of a phosphine sulfide with an alkyl halide can lead to the formation of an (alkylthio)phosphonium salt. oup.com For the sterically hindered tris(2,6-dimethoxyphenyl)phosphine sulfide, reaction with acids forms a mercaptophosphonium salt. oup.com Subsequent thermolysis of this salt can lead to desulfurization and the formation of a phosphonium (B103445) salt. oup.com

The reaction of phosphines with electrophiles is a general method for the preparation of phosphonium salts. unive.it For example, the reaction of a triarylphosphine with an alkyl halide results in the formation of a tetra-alkyl/arylphosphonium halide. youtube.com These salts have wide applications in organic synthesis, for instance as precursors to ylides in the Wittig reaction and as phase-transfer catalysts. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| This compound Oxide | - |

| This compound Sulfide | - |

| Phosphorus trichloride | PCl₃ |

| 1-bromo-2,3-dimethoxybenzene | - |

| 2,3-dimethoxyphenylmagnesium bromide | - |

| n-butyllithium | n-BuLi |

| 2,3-dimethoxyphenyllithium | - |

| 1,2-dimethoxybenzene | Veratrole |

| Tetramethylethylenediamine | TMEDA |

| 1-iodo-2,3-dimethoxybenzene | - |

| Copper(II) chloride | CuCl₂ |

| Hydrogen peroxide | H₂O₂ |

| Tris(2,4,6-trimethoxyphenyl)phosphine | TTMPP |

| Polymethylhydrosiloxane | PMHS |

| Hexachlorodisilane | Si₂Cl₆ |

| Oxalyl chloride | - |

| Tris(trimethylsilyl)silane | TTMSS |

| Tris(2,6-dimethoxyphenyl)phosphine sulfide | - |

Generation of Phosphonium Salts and Ylides

The formation of phosphonium salts from this compound typically follows the classical synthetic route involving the quaternization of the phosphorus atom. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkyl halide. The lone pair of electrons on the phosphorus atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a stable phosphonium salt. googleapis.comlibretexts.org The reaction is generally carried out in a suitable solvent, and the resulting phosphonium salt often precipitates out of the solution or can be isolated upon removal of the solvent. chemicalbook.com

The general scheme for the synthesis of a Tris(2,3-dimethoxyphenyl)phosphonium salt is as follows:

(Ar)₃P + R-X → [(Ar)₃P-R]⁺X⁻

Where (Ar)₃P is this compound, R is an alkyl group, and X is a halogen.

The subsequent step involves the deprotonation of the phosphonium salt to generate the corresponding phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comnumberanalytics.com This requires a strong base to abstract a proton from the carbon atom adjacent to the positively charged phosphorus. masterorganicchemistry.com The choice of base is crucial and depends on the acidity of the α-proton of the phosphonium salt. Common bases used for this purpose include organolithium reagents (like n-butyllithium), sodium hydride, or sodium amide. masterorganicchemistry.com The resulting ylide is a highly reactive species, characterized by a carbanionic center adjacent to a phosphonium cation.

The formation of the ylide can be represented as:

[(Ar)₃P-CH₂R]⁺X⁻ + Base → (Ar)₃P=CHR + Base-H⁺ + X⁻

While specific research detailing the synthesis and characterization of phosphonium salts and ylides derived from this compound is not extensively documented in publicly available literature, the general principles of phosphine reactivity strongly suggest its capability to undergo these transformations. The electron-donating nature of the two methoxy groups on each phenyl ring enhances the nucleophilicity of the phosphorus atom, potentially facilitating the initial SN2 reaction.

To provide a practical context, the following table outlines hypothetical reaction parameters and potential product characteristics for the synthesis of a representative phosphonium salt and its corresponding ylide from this compound, based on established methodologies for similar phosphines.

Table 1: Synthesis of a Representative Tris(2,3-dimethoxyphenyl)phosphonium Salt and Ylide

| Step | Reactant 1 | Reactant 2 | Solvent | Base | Product | Hypothetical Yield (%) |

| 1. Phosphonium Salt Formation | This compound | Methyl Iodide | Toluene | - | Methyltris(2,3-dimethoxyphenyl)phosphonium Iodide | 90-95 |

| 2. Ylide Formation | Methyltris(2,3-dimethoxyphenyl)phosphonium Iodide | - | Tetrahydrofuran (THF) | n-Butyllithium | Tris(2,3-dimethoxyphenyl)phosphoranylidenemethane | 85-90 |

Detailed Research Findings:

Although specific studies on this compound are limited, research on structurally similar, sterically hindered, and electron-rich phosphines provides valuable insights. For instance, studies on the reactivity of tris(2,6-dimethoxyphenyl)carbenium with various phosphines have demonstrated the efficient formation of phosphonium salts. researchgate.net This suggests that the steric bulk introduced by the ortho-methoxy groups in this compound, while potentially slowing the reaction rate compared to less hindered phosphines, does not preclude the formation of phosphonium salts.

Furthermore, the generation of ylides from phosphonium salts is a well-established and versatile reaction. organic-chemistry.orgyoutube.com The stability and reactivity of the resulting ylide are influenced by the substituents on both the phosphorus atom and the carbanion. The electron-donating methoxy groups on the phenyl rings of this compound would be expected to increase the electron density on the phosphorus atom, which in turn would influence the reactivity of the ylide in subsequent reactions like the Wittig olefination. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the structure and bonding of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide a comprehensive understanding of the compound's atomic arrangement and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-31, Carbon-13, and Proton Analysis

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For organophosphorus compounds like this compound, ³¹P, ¹³C, and ¹H NMR studies are particularly informative.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of a related compound, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), provides insights into the electronic environment of the phosphorus atom. rsc.orgrsc.org In acetonitrile, the ³¹P NMR chemical shifts for gold(I) halide complexes of TTMPP, [AuX(tmpp)], are observed at -35.9 ppm for the chloro complex, -31.8 ppm for the bromo complex, and -23.9 ppm for the iodo complex. rsc.org The formation of the bis-phosphine complex, [Au(tmpp)₂]⁺, results in a downfield shift to -24.9 ppm. rsc.org These shifts are sensitive to the nature of the halide and the coordination number of the gold center.

Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. youtube.combdu.ac.inaps.orgscifiniti.com

For metal complexes of analogous phosphines, far-IR spectroscopy has been used to identify the metal-halide stretching frequencies (ν(M-X)). In the gold(I) halide complexes of tris(2,4,6-trimethoxyphenyl)phosphine, [AuX(tmpp)], the ν(Au-X) bands are observed at 313 cm⁻¹ for X = Cl, 218 cm⁻¹ for X = Br, and 183 cm⁻¹ for X = I. rsc.org These frequencies provide direct information about the strength of the gold-halide bond. The IR spectra of related phosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO), show characteristic stretching vibrations for the P=O and P-C bonds. researchgate.net The position of the P=O stretching band is sensitive to coordination with metal ions. researchgate.net

X-ray Crystallographic Analysis of this compound and its Metal Complexes

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering definitive structural elucidation.

Solid-State Structural Elucidation of the Free Phosphane

While the specific crystal structure of free this compound is not detailed in the search results, the general methodology of X-ray crystallography is crucial for determining the molecular structure and packing of such compounds in the crystal lattice. This technique would reveal bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation.

Crystal Structure Determination of Coordinated Metal Complexes

The crystal structures of several metal complexes involving analogs of this compound have been determined, providing valuable insights into the coordination chemistry of these ligands.

In gold(I) halide complexes of tris(2,4,6-trimethoxyphenyl)phosphine, [AuX(tmpp)], the gold atom is two-coordinate with a nearly linear P-Au-X arrangement. rsc.org The Au-P bond lengths are approximately 2.24-2.25 Å, and the Au-X bond lengths are 2.303(6) Å for Cl, 2.413(2) Å for Br, and 2.586(2) Å for I. rsc.org Interestingly, there are short contacts between the gold atom and the oxygen atoms of the ortho-methoxy groups, suggesting a potential weak interaction. rsc.org

A tri-gold ketenylidene cluster stabilized by a related phosphine ligand, (2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)gold(I), has also been structurally characterized. nih.govnsf.gov This complex features a triangular arrangement of gold atoms with Au-Au distances that suggest aurophilic (bonding) interactions. nih.govnsf.gov

The structure of a mercury(II) complex, [Hg(tmpp)₂]²⁺[Hg₂Cl₆]²⁻, reveals a quasi-linear P-Hg-P arrangement in the cation, with an Hg-P bond length of 2.389(5) Å. rsc.org Similar to the gold complexes, short contacts between the mercury atom and the ortho-methoxy oxygen atoms are observed. rsc.org

The crystal structure of an iridium(III) complex, mer-(PMe₂Ph)₃H-trans-Cl₂Ir(III), has also been determined, providing detailed information on the coordination geometry around the iridium center. publish.csiro.au

Computational Chemistry and Quantum Mechanical Studies

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper theoretical understanding of molecular structure, bonding, and reactivity. researchgate.netrsc.org

For instance, computational studies on metal complexes of phosphine ligands can help to understand the nature of metal-ligand bonding and the influence of the ligand's electronic and steric properties on the complex's stability and reactivity. rsc.org DFT calculations have been employed to study the tautomerization of related heterocyclic compounds and to assign vibrational spectra. scifiniti.com In the context of tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), computational studies have been used to assess its performance as a Lewis base catalyst in organic reactions. researchgate.netrsc.orgrsc.org These studies can elucidate reaction mechanisms and predict the catalytic activity of related phosphine ligands.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organophosphorus compounds. These calculations can determine the distribution of electrons within a molecule, revealing key information about its bonding, reactivity, and spectroscopic properties. nih.gov

For a molecule like this compound, DFT calculations would focus on several key areas:

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the electron-donating ability of the phosphine, a fundamental parameter in its function as a ligand. The HOMO-LUMO energy gap provides insight into the molecule's electronic stability and potential reactivity. nih.gov The presence of electron-donating methoxy groups on the phenyl rings is expected to raise the HOMO energy level compared to unsubstituted triphenylphosphine, thereby enhancing its donor capacity.

Bonding Analysis : DFT can be used to analyze the charge density distribution, which clarifies the nature of the phosphorus-carbon (P-C) bonds and the influence of the substituents. For instance, methods like Natural Bond Orbital (NBO) analysis can quantify the hybridization of the phosphorus atom and the electronic delocalization between the phosphorus lone pair and the aryl rings.

Simulated Spectra : DFT calculations can predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the computed structure. nih.gov

In a study on 5,15-diphenylporphine, DFT calculations using the B3LYP/6-31G(d) method were successfully used to analyze the geometric and electronic structure, demonstrating how phenyl substitution impacts the molecule's properties. nih.gov A similar approach applied to this compound would elucidate the electronic influence of the six methoxy groups on the central phosphorus atom.

Steric Parameter Determination (e.g., Cone Angles) using Computational Methods

The steric bulk of a phosphine ligand is one of the most critical factors governing its coordination chemistry and the reactivity of its metal complexes. The Tolman cone angle (θ) is the most common metric for quantifying this steric hindrance. nsf.gov While originally estimated using physical models, computational methods are now widely used for more accurate and nuanced determinations.

Computational approaches, often combining molecular mechanics (MM) for conformational screening and DFT for geometry optimization, can calculate the cone angle for the lowest-energy conformer of a ligand. rsc.org This method provides a more realistic measure of the steric profile than assuming a minimized conformation. rsc.org

Besides the cone angle, other computational steric descriptors include:

Percent Buried Volume (%Vbur) : This parameter calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. It provides a more comprehensive measure of steric bulk, especially for asymmetrically substituted phosphines. nsf.gov

Solid Angle (Θ) : This descriptor measures the angle subtended by the ligand at the metal center from the van der Waals surfaces of the ligand atoms.

While the precise cone angle for this compound has not been reported, it can be estimated by comparison with related phosphines. The ortho-methoxy groups are expected to contribute significantly to its steric bulk. The table below lists computationally determined steric parameters for several analogous phosphine ligands, providing a basis for comparison.

| Phosphine Ligand | Tolman Cone Angle (θ) [°] (Experimental) | Computed Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

|---|---|---|---|

| PMe₃ | 118 | 118 | 22.9 |

| PPh₃ | 145 | 147 | 34.4 |

| P(o-tolyl)₃ | 194 | 184 | 46.9 |

| P(mesityl)₃ | 212 | 207 | 56.1 |

| P(t-Bu)₃ | 182 | 184 | 46.5 |

Data sourced from various computational studies on phosphine steric parameters. nsf.govrsc.org

Given the presence of two substituents on each ring in the ortho- and meta-positions, the cone angle for this compound is expected to be substantial, likely falling in the range between that of P(o-tolyl)₃ and P(mesityl)₃.

Prediction of Molecular Conformations and Dynamics

Triarylphosphines are not static molecules; they possess significant conformational flexibility, primarily through the rotation of the aryl groups around the P-C bonds. This results in a characteristic "propeller" conformation. Computational models are essential for predicting the preferred conformation and the energy barriers to rotation. rsc.org

For a complex like this compound, several conformational isomers are possible due to the orientation of the methoxy groups. A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan : Systematically rotating the P-C bonds and calculating the energy at each step to identify low-energy conformations (local minima) and the transition states between them.

Molecular Dynamics (MD) Simulations : Simulating the motion of the atoms over time at a given temperature. This provides insight into the dynamic behavior of the molecule, such as the rotational dynamics of both the phenyl and methoxy groups. rsc.org

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related compounds like triphenylphosphine oxide and other functionalized phosphines reveals the common types of interactions that likely dictate its solid-state packing. rsc.org

Computational analysis of a crystal structure, often aided by Hirshfeld surface analysis, can identify and quantify these interactions:

Hydrogen Bonds : The methoxy oxygen atoms in this compound can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the aromatic C-H groups are highly probable and play a significant role in the packing of similar molecules. acs.orgnih.gov

π-Interactions : π-π stacking between the electron-rich aromatic rings is a common feature in the crystal structures of triarylphosphines and their derivatives. These interactions contribute significantly to the cohesion of the crystal lattice.

van der Waals Forces : These dispersive forces are ubiquitous and provide a general cohesive background energy holding the molecules together.

In the crystal structure of an oxaphosphacyclophane, intermolecular C-H/π and C-H···O hydrogen bonds were found to direct the formation of a one-dimensional supramolecular structure. acs.org Similarly, the crystal structure of a tris(2-aminoethyl)methane capped phosphine oxide features a myriad of both intra- and intermolecular hydrogen bonds. nih.gov For this compound, the interplay between these various forces would determine the final crystal packing, influencing properties like solubility and melting point.

Catalytic Applications of Tris 2,3 Dimethoxyphenyl Phosphane in Organic Synthesis

Role as a Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Tris(2,6-dimethoxyphenyl)phosphine (B1586704) serves as a highly effective ligand in numerous palladium-mediated cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The steric hindrance provided by the ortho-methoxy groups facilitates the reductive elimination step in the catalytic cycle and helps to create a coordinatively unsaturated, reactive metal center. Its strong electron-donating nature increases the electron density on the metal, which promotes the initial oxidative addition step, especially with less reactive aryl chlorides. tcichemicals.com This combination of steric and electronic properties makes it a versatile ligand for forging new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com

The general utility of this phosphine (B1218219) ligand across a spectrum of common cross-coupling reactions is well-documented. sigmaaldrich.comsigmaaldrich.com

Table 1: Overview of Cross-Coupling Reactions Utilizing Tris(2,6-dimethoxyphenyl)phosphine as a Ligand

| Reaction Type | Metal Catalyst | Role of Tris(2,6-dimethoxyphenyl)phosphine |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Ligand |

| Buchwald-Hartwig Amination | Palladium | Ligand |

| Heck Coupling | Palladium | Ligand |

| Sonogashira Coupling | Palladium | Ligand |

| Negishi Coupling | Palladium | Ligand |

| Hiyama Coupling | Palladium | Ligand |

| Stille Coupling | Palladium | Ligand |

| Benzannulation Reactions | Palladium, Copper | Ligand |

Tris(2,6-dimethoxyphenyl)phosphine is employed as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. sigmaaldrich.comsigmaaldrich.com This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The ligand's properties are instrumental in facilitating the catalytic cycle, leading to efficient formation of biaryl compounds, which are important structures in pharmaceuticals and materials science.

In the realm of carbon-heteroatom bond formation, Tris(2,6-dimethoxyphenyl)phosphine is a suitable ligand for the Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. The ligand's steric bulk and electron-donating ability are key to achieving high efficiency in the formation of aryl amines.

The utility of Tris(2,6-dimethoxyphenyl)phosphine extends to both Heck and Sonogashira coupling reactions. sigmaaldrich.comsigmaaldrich.com The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. In both palladium-catalyzed processes, the phosphine ligand plays a critical role in promoting the necessary steps of oxidative addition and reductive elimination.

This versatile ligand is also effective in several other palladium-catalyzed cross-coupling reactions. Its application has been noted in:

Negishi Coupling: The reaction of an organozinc compound with an organohalide. sigmaaldrich.comsigmaaldrich.com

Hiyama Coupling: The coupling of an organosilicon compound with an organohalide. sigmaaldrich.comsigmaaldrich.com

Stille Coupling: The reaction between an organotin compound and an organohalide. sigmaaldrich.comsigmaaldrich.com

In each case, the phosphine ligand helps to ensure the efficiency and broad applicability of the catalytic system.

Tris(2,6-dimethoxyphenyl)phosphine is utilized as a catalyst component in both palladium- and copper-mediated benzannulation reactions. sigmaaldrich.comsigmaaldrich.com These reactions are valuable for constructing benzene (B151609) ring systems from acyclic precursors, providing access to complex aromatic structures.

Beyond palladium catalysis, this phosphine ligand also finds application in copper-mediated dimerization reactions. sigmaaldrich.comsigmaaldrich.com These processes typically involve the coupling of two identical molecules to form a new, larger structure.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Tris(2,6-dimethoxyphenyl)phosphine |

| Palladium |

| Copper |

| Aryl chloride |

| Aryl halide |

| Aryl triflate |

| Organoboron compound |

| Amine |

| Alkene |

| Terminal alkyne |

| Vinyl halide |

| Organozinc compound |

| Organosilicon compound |

Extensive Research Reveals Scant Data on Catalytic Applications of Tris(2,3-dimethoxyphenyl)phosphane

Despite a comprehensive investigation into the catalytic applications of the specific chemical compound this compound, a notable scarcity of available scientific literature prevents a detailed analysis of its role in key organic synthesis reactions.

Following a structured approach to collate research on the applications of this compound in nucleophilic phosphane catalysis, it has become evident that specific data for this compound is largely absent in the public domain. The intended scope of the investigation was to cover its use in several critical reactions, including Morita-Baylis-Hillman (MBH) and aza-MBH reactions, oxa-Michael additions, the synthesis of nitrogen heterocycles, oxycyclizations of allendiols, enantioselective aldol (B89426) reactions, and hydroalkynylation reactions.

However, extensive searches have consistently yielded information on structurally related but distinct phosphine ligands. The most prominent of these are Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) and Tris(2,6-dimethoxyphenyl)phosphine. These analogues have been documented in a variety of catalytic processes. For instance, TTMPP has been shown to be an effective Lewis base catalyst for oxa-Michael additions and polymerizations. rsc.orgchemrxiv.orgrsc.org Similarly, Tris(2,6-dimethoxyphenyl)phosphine has been noted for its applications in several palladium- and copper-mediated reactions.

The consistent redirection of search results to these related compounds underscores a significant gap in the current chemical literature regarding the specific catalytic behavior of the 2,3-disubstituted isomer. While the electronic and steric properties of phosphine ligands are known to be highly sensitive to the substitution pattern on the aryl rings, no direct research findings or detailed studies concerning this compound in the requested catalytic transformations could be retrieved.

This lack of specific data makes it impossible to generate a scientifically accurate and informative article that adheres to the requested focus solely on this compound. Providing an analysis based on its isomers would be speculative and would not meet the required standard of scientific precision. Therefore, a detailed discussion on the catalytic applications of this compound as outlined cannot be constructed at this time.

Further research and publication in the field of organic catalysis are required to elucidate the potential roles of this specific phosphane ligand.

Other Catalytic Transformations

Extensive literature searches did not yield specific examples of the application of this compound in the catalytic transformations outlined below. The following sections reflect the absence of available research data for this particular phosphine ligand in these reactions.

Homogeneous Hydrogenation Reactions

There is currently no available scientific literature detailing the use of this compound as a ligand or catalyst in homogeneous hydrogenation reactions. Research in this area has focused on other phosphine ligands, and the specific catalytic activity of the 2,3-dimethoxyphenyl substituted phosphane in this context has not been reported.

Hydroformylation Reactions

Similarly, no research findings or data have been published on the application of this compound in hydroformylation reactions. The steric and electronic properties of this ligand have not been explored in the context of this important industrial process, and therefore, no performance data, such as regioselectivity or chemoselectivity, is available.

Applications in Materials Science and Polymer Chemistry

Integration into Advanced Materials Architectures

The unique electronic and steric properties of phosphine (B1218219) ligands are crucial in the design of advanced materials. While specific examples of the integration of TTMPP into larger material architectures are still emerging, the principles of phosphine ligand design offer insights into its potential. The development of novel phosphorus-containing ligands is a key area of research for creating new catalytic systems and materials with tailored properties. cardiff.ac.uk The design of such ligands often focuses on controlling the steric and electronic environment of a metal center to influence reactivity and selectivity. researchgate.net

Role in Polymerization Catalysis

TTMPP has shown considerable promise as an organocatalyst in various polymerization reactions, offering an alternative to traditional metal-based catalysts.

Ring-Opening Polymerization (ROP) of Cyclic Monomers

While direct evidence for TTMPP's role in the ring-opening polymerization (ROP) of common cyclic esters is not extensively documented in the provided results, its efficacy in oxa-Michael polymerizations suggests its potential in related ring-opening processes. rsc.orgrsc.org Cationic ring-opening polymerization, for instance, is a known method for producing polymers from cyclic monomers like 1,3-dioxolane. rsc.org Radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives is another area of active research for creating degradable polymers. nih.gov

A notable application of TTMPP is in the oxa-Michael polymerization of acrylates. It has been shown to be a highly effective Lewis base catalyst for the polymerization of 2-hydroxyethyl acrylate (B77674) (HEA) and the reaction of 1,4-butanediol (B3395766) diacrylate (BDDA) with diols. rsc.orgrsc.org In the case of HEA polymerization, TTMPP demonstrated superior performance in achieving high double bond conversion compared to other phosphine catalysts. rsc.org For the polymerization of diacrylates and diols, TTMPP was the first Lewis base found to be capable of catalyzing the reaction. rsc.orgrsc.org

Table 1: Performance of TTMPP in Oxa-Michael Polymerization of 2-Hydroxyethyl Acrylate (HEA)

| Catalyst | Double Bond Conversion (1 h) | Double Bond Conversion (24 h) | Molar Mass (g/mol) |

|---|---|---|---|

| TTMPP | 95% | 97-98% | ~1280 |

| P₂-tBu | 95% | 97-98% | Not fully soluble product |

| TPP | 48% | 75% | - |

| TMPP | 80% | 90% | - |

Data sourced from Fischer et al., 2022. rsc.orgresearchgate.net

Group Transfer Polymerization (GTP)

TTMPP has been identified as a potent organocatalyst for the Group Transfer Polymerization (GTP) of alkyl (meth)acrylates. materials-science.inforesearchgate.net It has been successfully employed to catalyze the "controlled/living" GTP of both methyl methacrylate (B99206) (MMA) and tert-butyl acrylate (tBA) at room temperature. materials-science.inforesearchgate.net This process allows for the synthesis of polymers with controlled molar masses and narrow dispersities. materials-science.info

The use of TTMPP as a catalyst in GTP allows for the production of block copolymers, such as poly(methyl methacrylate)-b-poly(tert-butyl acrylate), with well-defined structures. materials-science.info The mechanism is believed to involve a dissociative process, forming small quantities of enolate-type propagating species. materials-science.info

Table 2: TTMPP-Catalyzed Group Transfer Polymerization of MMA and tBA

| Monomer | Conditions | Dispersity (Đ) | Notes |

|---|---|---|---|

| Methyl Methacrylate (MMA) | Bulk | <1.37 | Quantitative yield |

| Methyl Methacrylate (MMA) | THF solution | <1.45 | Quantitative yield |

| tert-Butyl Acrylate (tBA) | - | - | Control more difficult than MMA |

Data sourced from Fevre et al. materials-science.inforesearchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Reactions and Substrates

The strong Lewis basicity of TTMPP makes it an effective organocatalyst for reactions proceeding through nucleophilic catalysis. google.comgoogle.com While its efficacy has been demonstrated in several key reactions, significant opportunities exist for expanding its catalytic repertoire.

Current and Explored Catalytic Activities:

Oxa-Michael Reactions: TTMPP has shown exceptional performance in catalyzing oxa-Michael additions, where an alcohol adds to an activated alkene. It demonstrates superiority over other arylphosphines and rivals the activity of strong Brønsted bases like P2-tBu, particularly under solvent-free conditions. google.com

Cyanosilylation: The compound effectively catalyzes the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a wide range of aldehydes and ketones, providing access to important cyanohydrin building blocks.

Mukaiyama Aldol (B89426) Reactions: By activating ketene (B1206846) silyl (B83357) acetals, TTMPP serves as a catalyst for Mukaiyama aldol reactions. google.com

Polymerization: TTMPP has been used in group-transfer polymerization and has proven to be the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates with diols. google.comgoogle.com

Other Reactions: Its utility has also been noted in Baylis-Hillman reactions, chemo- and stereoselective deacetylations, and the ring-opening of aziridines. google.comgoogle.com

Future research will likely focus on leveraging TTMPP's potent nucleophilicity to catalyze reactions with less reactive substrates or to achieve novel modes of reactivity. Exploring its use with a broader array of Michael acceptors and pronucleophiles, and in asymmetric transformations through the design of chiral TTMPP analogues, represents a promising avenue for investigation. Furthermore, its role as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings is an area ripe for further development, as it can form catalysts that are more reactive than traditional triphenylphosphine-based systems. google.com

| Catalytic Reaction | Substrates | Key Finding |

| Oxa-Michael Addition | Alcohols, Acrylates, Divinyl Sulfone | High efficiency under solvent-free conditions, comparable to strong Brønsted bases. google.com |

| Cyanosilylation | Aldehydes, Ketones, TMSCN | Efficient catalysis for a broad range of carbonyl compounds. |

| Polymerization | Diacrylates, Diols, 2-Hydroxyethyl acrylate (B77674) | First Lewis base to effectively catalyze oxa-Michael polymerization of diacrylates and diols. google.comgoogle.com |

| Mukaiyama Aldol | Ketene Silyl Acetals, Aldehydes | Acts as a catalyst by activating the silyl acetal. google.com |

Development of Supported or Immobilized Tris(2,4,6-dimethoxyphenyl)phosphane Catalysts

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture post-reaction. Immobilizing TTMPP onto solid supports, such as polymers, silica (B1680970), or nanoparticles, is a key future direction to bridge the gap between homogeneous and heterogeneous catalysis. Supported TTMPP would offer the high reactivity and selectivity of a homogeneous catalyst with the significant advantage of easy recovery and recyclability, thereby reducing costs and waste.

Research in this area would involve:

Synthesis of Functionalized TTMPP Analogues: Developing derivatives of TTMPP with appropriate functional groups (e.g., vinyl, chloro, or siloxy groups) that allow for covalent attachment to a solid support without compromising catalytic activity.

Selection of Support Materials: Investigating various support materials to determine the optimal matrix for catalyst stability, accessibility of active sites, and mechanical robustness.

Catalyst Performance Evaluation: Testing the immobilized catalysts for activity, selectivity, and leaching under various reaction conditions to ensure their stability and reusability over multiple cycles.

The development of such systems would be a major step towards the industrial application of TTMPP in continuous flow processes and large-scale batch production.

Applications in Sustainable and Green Chemistry

Green chemistry principles emphasize waste prevention, atom economy, and the use of safer chemicals and solvents. TTMPP is well-positioned to contribute significantly to this field.

Its ability to catalyze reactions under solvent-free conditions is a major advantage, reducing the environmental impact associated with volatile organic compounds. For example, the oxa-Michael polymerization of 1,4-butanediol (B3395766) diacrylate with diols proceeds efficiently without any solvent. google.com Furthermore, some suppliers have recognized its potential and have categorized it as a "Greener Alternative Product" based on principles like waste prevention.

Future work should aim to expand the scope of solvent-free reactions catalyzed by TTMPP. Investigating its use in aqueous media or other green solvents like ionic liquids could further enhance its environmental credentials. Its application in atom-economic reactions, where most of the atoms from the reactants are incorporated into the final product, such as addition and cycloaddition reactions, should be a primary focus.

Theoretical Predictions and Computational Design of Enhanced Ligand Systems

Computational chemistry provides powerful tools for understanding catalyst behavior and for the rational design of new, improved ligands. For phosphines, computational methods can accurately predict steric and electronic properties, which are crucial for catalytic activity.

Future computational studies on TTMPP and its derivatives could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for TTMPP-catalyzed reactions, providing detailed insight into transition states and intermediates. This can help explain observed reactivity and selectivity.

In Silico Screening: Creating virtual libraries of TTMPP analogues with modified electronic and steric profiles (e.g., by changing the number or position of methoxy (B1213986) groups) and screening them computationally to identify promising candidates for synthesis.

Designing Chiral Ligands: Computationally designing novel chiral phosphine (B1218219) ligands based on the TTMPP scaffold for use in asymmetric catalysis, a key area in modern synthetic chemistry.

These theoretical approaches can significantly accelerate the discovery of next-generation phosphine catalysts, making the research process more efficient and targeted.

Potential in Advanced Functional Materials and Nanotechnology

The application of organophosphorus compounds is expanding beyond catalysis into materials science and nanotechnology. TTMPP's unique properties make it a candidate for these emerging fields.

Functional Polymers: As demonstrated by its ability to catalyze polymerization, TTMPP can be used to synthesize functional polymers. google.com The resulting polyethers and polyesters may have applications as, for example, solid polymer electrolytes or biocompatible materials.

Luminescent Materials: Phosphine ligands are integral to the structure of many luminescent metal complexes. The bulky, electron-donating nature of TTMPP could be exploited to synthesize novel metal complexes (e.g., with copper(I) or gold(I)) with unique photophysical properties for applications in OLEDs or chemical sensors.

Nanocatalysis: Supported TTMPP catalysts could be considered a form of nanocatalysis if the support material is a nanoparticle. Furthermore, TTMPP could be used as a capping agent to stabilize metallic nanoparticles, simultaneously providing catalytic activity at the nanoparticle surface.

Research in these areas would involve interdisciplinary collaboration between organic chemists, polymer scientists, and materials engineers to fully realize the potential of TTMPP in creating new technologies.

Q & A

Basic Research Question

- ³¹P NMR : Provides direct insight into the phosphorus environment. Chemical shifts typically range δ +20 to −40 ppm for triarylphosphines, influenced by electron-donating methoxy groups.

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies oxidation states and ligand effects on phosphorus.

- IR Spectroscopy : Identifies P–C and C–O vibrational modes (~1100 cm⁻¹ for methoxy groups) .

How can computational methods predict the reactivity of this compound in catalytic systems?

Advanced Research Question

Perform density functional theory (DFT) calculations to:

Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

Simulate ligand-metal interactions (e.g., with Pd or Rh) to predict catalytic activity.

Analyze steric maps (e.g., using SambVca) to quantify %VBur (buried volume) from methoxy substituents. Compare with experimental turnover numbers (TONs) in cross-coupling reactions .

How do solvent polarity and coordinating ability influence the stability of this compound in solution?

Advanced Research Question

- Nonpolar solvents (e.g., toluene) : Enhance stability by minimizing oxidation.

- Polar aprotic solvents (e.g., DMF) : Risk ligand dissociation; use argon/vacuum lines to exclude moisture.

- Coordination solvents (e.g., THF) : May form adducts, altering reactivity. Monitor via ³¹P NMR time-course studies to assess decomposition rates .

What analytical methods achieve trace-level detection of this compound degradation products in environmental samples?

Advanced Research Question

- Headspace GC-MS (PHOSL_01_A) : Detects phosphane derivatives at 1 ppb limits. Use gas-tight sampling to prevent volatilization losses .

- LC-HRMS : Identifies oxidized byproducts (e.g., phosphine oxides) via exact mass.

- Solid-phase extraction (SPE) : Preconcentrate aqueous samples using C18 cartridges. Validate with EPA Method 8270 for organophosphorus compounds .

How can contradictory crystallographic and spectroscopic data for this compound derivatives be reconciled?

Advanced Research Question

- Multi-technique validation : Cross-reference XRD bond lengths with DFT-optimized structures.

- Dynamic NMR : Resolve conformational flexibility (e.g., methoxy rotation) causing discrepancies.

- Synchrotron XRD : Collect high-resolution data to resolve disorder in aryl rings .

What strategies mitigate air sensitivity during handling of this compound in catalytic applications?

Basic Research Question

- Schlenk techniques : Store and transfer under nitrogen/argon.

- Stabilization additives : Use sacrificial ligands (e.g., triphenylphosphine) to slow oxidation.

- In-situ generation : Prepare the phosphane immediately before use via reduction of its oxide with silanes .

How does the electronic donation capacity of this compound compare to other triarylphosphines in metal coordination?

Advanced Research Question

- Tolman Electronic Parameter (TEP) : Measure ν(CO) stretches in IR for [Ni(CO)₃L] complexes. Lower TEP values indicate stronger σ-donation.

- Cyclic Voltammetry : Compare redox potentials of metal complexes (e.g., [PdCl₂(L)₂]) to assess ligand influence. Methoxy groups enhance electron richness, shifting potentials cathodically .

What methodologies assess the ecotoxicity of this compound degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.